3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid
Description
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Properties
IUPAC Name |
3-[2-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-19-8-12(16)15-9-4-2-3-5-10(9)20-11-6-7-21-13(11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYFVUXXGCBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H13NO5S
- Molecular Weight : 307.32 g/mol
- IUPAC Name : 3-[4-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylic acid
The biological activity of 3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
- Receptor Modulation : The compound could modulate receptor activity, influencing various physiological responses.
Antiviral Activity
Research has indicated that thiophene derivatives, including this compound, exhibit antiviral properties against flavivirus infections. A study demonstrated that similar compounds could inhibit viral replication by interfering with viral enzymes and host cell interactions .
Anti-inflammatory Effects
In vitro studies have shown that 3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Case Studies and Research Findings
- Antiviral Efficacy :
- Anti-inflammatory Activity :
Comparative Analysis
The following table summarizes the biological activities of 3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid compared to similar compounds:
| Compound Name | Antiviral Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| 3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid | Yes | Yes | Contains thiophene ring |
| 3-{4-[(2-Acetoxy)amino]phenoxy}-2-thiophenecarboxylic acid | Moderate | Yes | Lacks methoxy group |
| 3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-furanecarboxylic acid | Limited | Moderate | Furan ring instead of thiophene |
Scientific Research Applications
Based on the search results, here's what is known about the compound 3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid:
Basic Information
- Chemical Name: 3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid .
- CAS Number: 900019-09-2 .
- Molecular Formula: C14H13NO5S .
- Molecular Weight: 307.32 .
Synonyms
- 3-[2-(2-methoxyacetamido)phenoxy]thiophene-2-carboxylic acid .
- 2-Thiophenecarboxylic acid, 3-[2-[(2-methoxyacetyl)amino]phenoxy]- .
Potential Research Areas
While the search results do not provide explicit applications of 3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid, they do point to research involving similar compounds:
- Thiophene-2-carboxamide derivatives: Research on thiophene-2-carboxamide derivatives has shown antioxidant and antibacterial activities . The presence of a methoxy group can boost antibacterial activity .
- Anticancer Activity: Compounds with structural similarities have been investigated for anticancer activity . Some related compounds have exhibited antiproliferative effects by disrupting microtubule dynamics. They can induce apoptosis in cancer cell lines and cause cell cycle arrest.
- Sulfonamides: Thiophene derivatives are used in Sulfonamides for treatment of endothelin-mediated disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
